3-Methyl-2-thioxoimidazolidin-4-one

Description

Significance within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, form the backbone of many natural products and synthetic molecules with profound biological effects. Within this vast class, 3-Methyl-2-thioxoimidazolidin-4-one holds significance due to its identity as a thiohydantoin. Thiohydantoins are sulfur analogs of hydantoins and are recognized as privileged scaffolds in medicinal chemistry. researchgate.netmdpi.com The presence of the sulfur atom in the 2-position, replacing the oxygen of a hydantoin (B18101), imparts distinct reactivity and physicochemical properties to the molecule. This modification can influence the compound's polarity, lipophilicity, and ability to interact with biological targets, making it an attractive core for the design of novel therapeutic agents.

The thiohydantoin ring and its derivatives have been a subject of considerable interest for researchers globally. researchgate.net The structural features of this compound, specifically the methyl group at the N-3 position, can reduce toxicity compared to its unsubstituted counterpart. nih.gov This strategic methylation is a key aspect of its design and contributes to its potential as a lead compound in drug discovery.

Overview of Imidazolidinone and Thiohydantoin Scaffolds in Medicinal Chemistry

The imidazolidinone core, specifically the hydantoin (imidazolidine-2,4-dione) structure, is a well-established and valuable scaffold in medicinal chemistry. researchgate.netnih.gov Its importance is underscored by the existence of several clinically used drugs containing this moiety, such as phenytoin, nitrofurantoin, and enzalutamide. researchgate.netnih.gov Hydantoins possess multiple sites for substitution, including hydrogen bond donors and acceptors, which allows for facile chemical modification to optimize pharmacological activity. researchgate.netnih.gov

Thiohydantoins, as the sulfur-containing counterparts, share these advantageous features while also offering unique properties. The 2-thiohydantoin (B1682308) scaffold has been incorporated into various natural products and therapeutically active compounds. mdpi.com Structural modifications of the 2-thiohydantoin ring have led to the development of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. mdpi.comnih.gov This wide range of activities highlights the versatility of the thiohydantoin scaffold in addressing diverse therapeutic needs.

The development of second-generation antiandrogens like enzalutamide, which features a thiohydantoin core, for the treatment of castration-resistant prostate cancer further solidifies the therapeutic significance of this chemical class. mdpi.com The ability to synthesize a variety of substituted 2-thiohydantoins has attracted significant attention in recent decades, leading to the exploration of their potential in various disease areas. mdpi.com

Research Trajectories and Gaps in Current Knowledge

Current research on this compound and its derivatives is largely focused on the synthesis of novel analogs and the evaluation of their biological activities. Studies have explored its potential as an antibacterial, antifungal, and anticancer agent. orientjchem.orgscialert.net For instance, derivatives of 2-thioxoimidazolidin-4-one have been investigated for their activity against clinical strains of Staphylococcus aureus, demonstrating potential as antibacterial and antibiofilm agents. nih.gov

However, several gaps in the current knowledge base remain. While the synthesis and biological screening of derivatives are prevalent, there is a need for more in-depth studies on the structure-activity relationships (SAR). A clearer understanding of how different substituents at various positions on the this compound scaffold influence its biological activity is crucial for rational drug design.

Furthermore, while some studies have touched upon the anti-inflammatory potential of the broader 2-thioxoimidazolidin-4-one class, specific investigations into the anti-inflammatory properties of 1,3-disubstituted derivatives are still limited. mdpi.com Exploring this avenue could uncover new therapeutic applications. Additionally, detailed mechanistic studies to elucidate the precise molecular targets and pathways through which this compound and its analogs exert their biological effects are often lacking. Filling these knowledge gaps will be instrumental in advancing the development of this promising compound from a laboratory curiosity to a potential therapeutic agent.

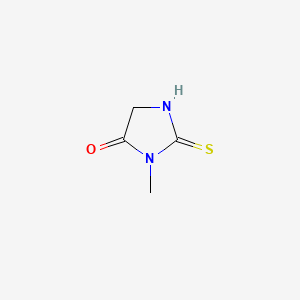

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJHYNPOIFOIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989215 | |

| Record name | 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-68-8 | |

| Record name | Methylthiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 2 Thioxoimidazolidin 4 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. For 3-Methyl-2-thioxoimidazolidin-4-one analogs, the spectrum reveals characteristic signals corresponding to the different types of protons.

The N-methyl group (N-CH₃) typically appears as a singlet in the range of δ 2.9-3.3 ppm. The methylene (B1212753) protons (CH₂) within the imidazolidine (B613845) ring are observed as a singlet around δ 3.9-4.2 ppm. The proton attached to the nitrogen atom (N-H) of the ring generally produces a broad singlet at a lower field, often above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The specific chemical shifts can vary depending on the solvent used and the presence of other substituents on the imidazolidine ring.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Analogs

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 10.0 | Broad Singlet |

| Ring CH₂ | 3.9 - 4.2 | Singlet |

| N-CH₃ | 2.9 - 3.3 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In this compound analogs, distinct signals are observed for the carbonyl, thiocarbonyl, methyl, and methylene carbons.

The thiocarbonyl carbon (C=S) is the most deshielded and appears at the lowest field, typically in the range of δ 180-185 ppm. mdpi.comekb.eg The carbonyl carbon (C=O) signal is found upfield from the C=S signal, generally between δ 165-175 ppm. ekb.eg The methylene carbon (CH₂) of the ring shows a signal around δ 55-60 ppm, while the N-methyl carbon (N-CH₃) resonates at approximately δ 20-30 ppm. ekb.eg

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Analogs

| Carbon Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=S | 180 - 185 |

| C=O | 165 - 175 |

| Ring CH₂ | 55 - 60 |

| N-CH₃ | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, HOMOCOSY, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure. openpubglobal.comnih.gov

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to identify which protons are directly attached to which carbon atoms. For instance, an HSQC spectrum would show a correlation between the proton signal of the N-CH₃ group and its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the molecular backbone. For example, HMBC would show correlations from the N-methyl protons to both the thiocarbonyl (C=S) and the C5 carbons of the ring, confirming the position of the methyl group.

Homonuclear Correlation Spectroscopy (HOMOCOSY) is used to identify protons that are coupled to each other, typically on adjacent carbons. In simple analogs, this might be less critical but is invaluable in more complex derivatives with extended alkyl chains or substituted rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which atoms are close to each other in space, which is essential for determining stereochemistry and conformation.

These 2D NMR methods, used in concert, provide definitive evidence for the proposed structure of this compound and its derivatives. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. utdallas.edu For this compound analogs, the IR spectrum is characterized by several key absorption bands. ekb.eg

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1751-1660 cm⁻¹. ekb.eg The N-H stretching vibration of the imidazolidine ring appears as a distinct band between 3277 and 3115 cm⁻¹. ekb.eg The thiocarbonyl (C=S) group gives rise to a characteristic absorption in the range of 1458-1404 cm⁻¹. ekb.eg Additionally, C-H stretching vibrations for the methyl and methylene groups are found in the 3000-2850 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound Analogs

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3277 - 3115 | Medium |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong |

| C=O (Amide) | Stretch | 1751 - 1660 | Strong |

| C=S (Thioamide) | Stretch | 1458 - 1404 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information based on the fragmentation patterns of the molecule upon ionization. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation of these compounds often involves characteristic losses and rearrangements. Common fragmentation pathways for 2-thioxoimidazolidin-4-one derivatives include the cleavage of the imidazolidine ring and the loss of small molecules or radicals. researchgate.net For example, fragmentation may occur through the loss of the thiocarbonyl group (-CS) or the carbonyl group (-CO). The fragmentation pattern provides a unique fingerprint that helps to confirm the identity and structure of the compound. researchgate.netresearchgate.net

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M]⁺ | C₄H₆N₂OS | Molecular Ion |

| [M - CH₃]⁺ | Loss of the methyl group | Confirms presence of a methyl substituent |

| [M - CO]⁺ | Loss of carbon monoxide | Indicates presence of a carbonyl group |

| [M - CS]⁺ | Loss of thiocarbonyl | Indicates presence of a thioamide |

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. rsc.org

For a pure sample of a this compound analog, the experimentally determined weight percentages of C, H, N, and S will match the theoretical values calculated from its molecular formula, typically within a margin of ±0.4%.

Table 5: Example Elemental Analysis Data for a Hypothetical Analog (C₁₀H₉N₃O₃S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 47.80 | 47.75 |

| Hydrogen (H) | 3.59 | 3.62 |

| Nitrogen (N) | 16.73 | 16.69 |

| Sulfur (S) | 12.75 | 12.71 |

X-ray Crystallography for Solid-State Structure Determination

The study of methyl 3-methyl-2-thioxoimidazolidine-1-carboxylate via single-crystal X-ray diffraction reveals significant details about its solid-state conformation. The crystals of this analog belong to the monoclinic space group P2₁/a. rsc.org The analysis indicates that the imidazolidine ring is not planar, a deviation resulting from puckering at the nitrogen atom bonded to the methoxycarbonyl group. rsc.org This non-planarity is a key structural feature of the molecule in the solid state.

Further asymmetry in the molecular structure is evident from the differing bond lengths of the thioureido C–N bonds. The bond between the carbon and the methylated nitrogen [C–N(Me)] is reported to be 1.336(4) Å, while the bond to the nitrogen bearing the methoxycarbonyl group [C–N(CO₂Me)] is longer at 1.412(3) Å. rsc.org These variations in bond lengths provide insight into the electronic distribution within the thiourea (B124793) moiety of the molecule.

The detailed crystallographic data for methyl 3-methyl-2-thioxoimidazolidine-1-carboxylate are summarized in the interactive data table below.

| Crystallographic Parameter | Value |

|---|---|

| Compound | Methyl 3-methyl-2-thioxoimidazolidine-1-carboxylate |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 15.225(2) |

| b (Å) | 7.110(1) |

| c (Å) | 7.677(1) |

| β (°) | 93.80(8) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 3 Methyl 2 Thioxoimidazolidin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 3-Methyl-2-thioxoimidazolidin-4-one, DFT calculations have been employed to understand its geometry, electronic properties, and reactivity.

Geometry Optimization and Conformational Analysis

Theoretical calculations, particularly using the B3LYP method with various basis sets such as 6-31+G** and 6-31++G**, have been instrumental in determining the optimized geometry and conformational preferences of this compound and its tautomers. researchgate.netnih.govnih.govscielo.org.mx Studies have shown that the ketone and thione forms of the molecule are more stable than the enol and thienol forms. researchgate.net Furthermore, within the isomers, the Z-isomers are found to be more stable than the E-isomers. researchgate.net

Conformational analysis helps in identifying the most stable three-dimensional arrangement of the atoms in a molecule. For derivatives of related thiazolidinone compounds, DFT calculations have been used to determine the lowest energy isomers (E/Z) and their conformers (endo/exo). nih.gov These studies indicate that significant energy gaps often exist between different conformations, suggesting a dominant, stable structure for the molecule. nih.gov

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of this compound have been investigated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netugm.ac.id The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. nih.gov For derivatives of 2-thioxoimidazolidin-4-one, DFT calculations at the B3LYP/6-311G(d,p) level have been used to compute the energies of these orbitals and related quantum chemical descriptors. researchgate.netugm.ac.id This analysis helps in identifying which parts of the molecule are more likely to act as electron donors (associated with HOMO) and electron acceptors (associated with LUMO). mdpi.com

| Compound (R group) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Methyl (2a) | -5.277 | -1.281 | 3.996 |

| Butyl (2b) | -5.385 | -1.265 | 3.987 |

| Phenyl (2c) | -5.279 | -1.673 | 3.957 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.govresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For derivatives of 2-thioxoimidazolidin-4-ones, MEP analysis has been performed using DFT calculations at the B3LYP/6-311G(d,p) level. researchgate.netugm.ac.id This analysis helps in understanding the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net The negative potential is often located around electronegative atoms like oxygen and sulfur, while positive potential is found around hydrogen atoms. nih.gov

Charge Transfer Studies

Theoretical studies have investigated the charge transfer (CT) complexes formed between this compound and various dihalogens like iodine (I₂), iodine bromide (IBr), and iodine chloride (ICl). scholarscentral.comtsijournals.com These studies, employing DFT and ab initio methods, have calculated the relative stability and structural features of these complexes. scholarscentral.comtsijournals.com The formation of these complexes is significant as it relates to the potential application of such compounds in treating hyperthyroidism, due to their ability to interact with iodine. researchgate.nettsijournals.com

Natural Bond Orbital (NBO) analysis is a key component of these charge transfer studies. researchgate.nettsijournals.com NBO analysis provides insights into the donor-acceptor interactions within the molecule and the charge transfer between the thione donor and the dihalogen acceptor. researchgate.nettsijournals.comwikipedia.org The results indicate that the electronegativity of the halogen atom and the geometry of the complex (planar vs. perpendicular) significantly influence the strength of the interaction and the amount of charge transferred. scholarscentral.comtsijournals.com Specifically, planar complexes exhibit more effective interaction than perpendicular ones. researchgate.nettsijournals.com

| Complex | S-I Bond Length (Å) | I-Y Bond Length (Å) |

|---|---|---|

| Free I₂ | - | 2.653 |

| T–I₂ (planar) | 2.771 | - |

| T–I₂ (perpendicular) | 2.766 | - |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govyoutube.com This method is crucial in drug discovery for understanding and predicting ligand-protein interactions. nih.govjbiochemtech.com

Ligand-Protein Interaction Analysis

Molecular docking simulations have been performed on derivatives of this compound to investigate their potential as inhibitors for various protein targets. researchgate.netugm.ac.id These studies aim to understand the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.govyoutube.com

For instance, derivatives of 2-thioxoimidazolidin-4-one have been docked against targets like the HMG-CoA synthase (HMGCS2). researchgate.net The results of these simulations provide insights into the binding modes and the key amino acid residues involved in the interaction. youtube.com The binding energy, calculated during docking, gives an estimate of the ligand's affinity for the protein. nih.govnih.gov This information is vital for the rational design of new and more potent inhibitors. nih.gov

| Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| lig1 | -6.2 | GLN 353, LYS 355, GLN 436 |

Binding Affinity Predictions

Binding affinity prediction is a cornerstone of computational drug design, estimating the strength of the interaction between a ligand, such as this compound, and its target protein. These predictions are crucial for identifying promising drug candidates early in the discovery pipeline. In silico methods, including molecular docking and scoring functions, are employed to forecast the binding mode and affinity.

Molecular docking studies are a primary tool for predicting binding affinity. For instance, in studies of related thioimidazole-4-one derivatives, docking simulations have been used to predict their affinity for targets like the A2A adenosine (B11128) receptor. ajchem-a.com These computational predictions have identified compounds with high scoring functions, suggesting strong binding potential. ajchem-a.com The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's structure is often optimized using force fields like MM2. ajchem-a.comnih.gov Software such as AutoDock Vina and GOLD is then used to perform the docking, generating various possible binding poses and ranking them based on their calculated binding energies. ajchem-a.comnih.gov

The binding affinity is often quantified by metrics such as the inhibitory constant (Ki). Computational models based on machine learning algorithms like support vector machine (SVM) and random forest (RF) have been developed to predict these values from the molecular descriptors of the compound and the protein. nih.gov For a large dataset of ligand-protein pairs, such models have achieved significant cross-validation coefficients of determination, indicating their predictive power. nih.gov The most influential factors in these predictions often include 2D and 3D molecular descriptors of the compound, highlighting the importance of its structural and physicochemical properties. nih.gov

Table 1: Key Aspects of Binding Affinity Prediction

| Technique/Concept | Description | Relevance to this compound |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger molecule to form a stable complex. | Can predict how this compound might bind to a specific biological target. |

| Scoring Functions | Mathematical methods used to approximate the binding free energy of a ligand to a receptor. | Used to rank different binding poses and estimate the binding affinity of this compound. |

| Binding Energy | The measure of the strength of the interaction between a ligand and a protein. | A lower binding energy typically indicates a more stable and favorable interaction. |

| Inhibitory Constant (Ki) | An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. | Computational models can predict the Ki value for this compound against a target enzyme. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations are instrumental in understanding the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the detailed interactions that contribute to the binding affinity.

In the context of related heterocyclic compounds, MD simulations have been employed to validate the results of molecular docking. For example, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors have utilized MD simulations to confirm the stability of the docked poses. nih.gov These simulations can reveal crucial information about the flexibility of the ligand and the protein's binding pocket, which is not always apparent from static docking poses.

The process of an MD simulation typically involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions. The system's energy is then minimized, and the simulation is run for a specific period, often on the nanosecond scale, by solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides a detailed movie of the molecular motions, allowing for the analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. collaborativedrug.comdrugdesign.org These models are invaluable for guiding the optimization of lead compounds to enhance their potency and selectivity. collaborativedrug.comdrugdesign.org

SAR analysis helps in understanding which structural features of a molecule are critical for its biological activity. collaborativedrug.comdrugdesign.org For example, in a series of pyrazolopyridine analogs, SAR studies indicated that a carbonyl group might be involved in hydrogen bonding with the receptor. drugdesign.org Similarly, for lactam tricyclic compounds, the N-H group was identified as a potential hydrogen bond donor. drugdesign.org

QSAR studies take this a step further by developing mathematical models that quantitatively predict the activity of new compounds. nih.govchemrxiv.orgresearchgate.net These models are built using a training set of compounds with known activities and a set of molecular descriptors that encode the physicochemical properties of the molecules. nih.gov

For derivatives of the related thiazolidin-4-one scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These studies have yielded predictive models with good statistical significance, indicating a strong correlation between the 3D steric and electrostatic fields of the molecules and their biological activities. mdpi.com For instance, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified that high polarizability, electronegativity, and surface area contribute positively to the activity. nih.gov

Table 2: Key QSAR Descriptors and Their Significance

| Descriptor Type | Example Descriptors | Significance in SAR/QSAR |

| Topological | Connectivity indices, Shape indices | Describe the 2D structure and branching of the molecule. |

| Electronic | Dipole moment, Partial charges | Relate to the molecule's ability to engage in electrostatic interactions. |

| Steric | Molecular volume, Surface area | Indicate the size and shape of the molecule, which is crucial for fitting into a binding site. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule, affecting its membrane permeability and hydrophobic interactions. |

These computational approaches provide a powerful framework for the rational design and discovery of new drugs based on the this compound scaffold and its derivatives.

Future Directions and Therapeutic Potential of 3 Methyl 2 Thioxoimidazolidin 4 One

Design and Synthesis of Novel Analogs with Enhanced Efficacy and Selectivity

The 2-thioxoimidazolidin-4-one ring is a versatile starting point for the synthesis of a diverse array of new substituted derivatives. ekb.eg The design of novel analogs of 3-methyl-2-thioxoimidazolidin-4-one is a key area of research aimed at enhancing therapeutic efficacy and selectivity. ekb.egnih.gov Medicinal chemists are exploring various synthetic routes to modify the core structure, with the goal of developing compounds with improved pharmacological profiles. ekb.egnih.gov

One common strategy involves the cyclization of thiosemicarbazone precursors with reagents like ethyl chloroacetate (B1199739) in the presence of a base such as sodium acetate (B1210297). nih.govorientjchem.orguobaghdad.edu.iq This method allows for the introduction of various substituents, leading to the creation of libraries of novel compounds. nih.gov For instance, new pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have been rationally designed and synthesized to explore their potential as treatments for prostate cancer. nih.gov

Another approach focuses on creating hybrid pharmacophores by combining the 2-thioxoimidazolidin-4-one scaffold with other biologically active moieties. nih.gov This has been demonstrated in the development of analogs for androgen-sensitive prostate cancer cells, where the pyrazole (B372694) pharmacophore is attached to two aromatic rings with various substituents. nih.gov The synthesis of these novel compounds allows for the investigation of structure-activity relationships, providing insights into how different functional groups influence biological activity and selectivity. nih.govnih.govpolyu.edu.hkresearchgate.net

The following table summarizes the synthesis and observed biological activities of some recently developed 2-thioxoimidazolidin-4-one analogs:

| Compound Class | Synthesis Method | Target/Activity | Reference |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-ones | Reaction of pyrazole carboxaldehydes with 2-thiohydantoin (B1682308) and sodium acetate in acetic acid. | Androgen-sensitive LNCaP prostate cancer cells. | nih.gov |

| (E)-3-((1-(4-chlorophenyl) ethylidene) amino)-2-thioxoimidazolidin-4-one derivatives | Cyclization of thiosemicarbazone with ethyl chloroacetate and fused sodium acetate. | Anticancer activity against HepG-2 (liver) and HCT-116 (colon) cell lines. | nih.gov |

| N-substituted-2-thioxo-4-imidazolidinones | Michael addition of phenyl hydrazide on N-substituted maleimides followed by reaction with cyclohexyl isothiocyanate. | Antibacterial and antifungal activities. | ekb.eg |

| 3-substituted-2-thioxoimidazolidin-4-one derivatives | Cyclization of 2-(furan-2-ylmethylene)hydrazinecarbothioamide with ethyl 2-chloroacetate. | Antimicrobial and CNS depressant activities. | orientjchem.org |

These examples highlight the adaptability of the 2-thioxoimidazolidin-4-one scaffold for generating diverse analogs with a range of therapeutic potentials.

In Vivo Efficacy Studies and Preclinical Development

The transition from in vitro activity to in vivo efficacy is a critical step in the drug development process. nih.govsemanticscholar.org For derivatives of 2-thioxoimidazolidin-4-one, promising in vitro results have prompted further investigation in animal models. nih.govsemanticscholar.org These preclinical studies are essential for evaluating a compound's therapeutic potential and understanding its behavior in a living system. nih.govsemanticscholar.org

A notable example is the in vivo evaluation of a promising 2-thioxoimidazolidin-4-one derivative for its anticancer activity against hepatocellular carcinoma. nih.gov In a study using a solid Ehrlich carcinoma (SEC) mouse model, treatment with this compound led to a significant decrease in tumor volume. nih.gov The tumor volume in the treated mice was reduced to 2766 mm³, compared to 5802 mm³ in the untreated group. nih.gov This corresponds to a tumor inhibition ratio of 48.4%, which was more effective than the reference drug, 5-FU, which showed a 29.28% inhibition. nih.gov

Furthermore, this in vivo study demonstrated that the compound has a promising anticancer effect by activating antioxidant levels (catalase, superoxide (B77818) dismutase, and glutathione) and improving hematological, biochemical, and histopathological outcomes. nih.gov The preclinical development of such anticancer agents involves a series of carefully designed studies to assess safety and efficacy before they can be considered for clinical trials in humans. semanticscholar.orgresearchgate.net

The table below presents key findings from an in vivo study of a 2-thioxoimidazolidin-4-one derivative:

| Study Model | Compound | Key Findings | Reference |

| Solid Ehrlich Carcinoma (SEC) in mice | 2-thioxoimidazolidin-4-one derivative | - Significant reduction in tumor volume (48.4% inhibition).- Activation of antioxidant enzymes.- Amelioration of hematological and biochemical parameters. | nih.gov |

These findings underscore the potential of 2-thioxoimidazolidin-4-one derivatives as viable candidates for further preclinical and clinical development as anticancer agents. nih.govsemanticscholar.org

Combination Therapy Approaches

As the understanding of complex diseases like cancer and type 2 diabetes grows, combination therapy has emerged as a powerful strategy to enhance therapeutic outcomes. nih.govmedscape.orge-enm.org This approach involves using multiple drugs that act on different biological pathways to achieve a synergistic effect, improve efficacy, and potentially reduce side effects. nih.gove-dmj.org

While specific studies on combination therapies involving this compound are still in the early stages, the concept can be extrapolated from related heterocyclic compounds like thiazolidinediones. nih.govmedscape.org In the context of type 2 diabetes, clinical trials have supported the use of combinations of agents with complementary mechanisms of action, such as a thiazolidinedione with a sulfonylurea or metformin. nih.govmedscape.org This approach addresses both insulin (B600854) resistance and beta-cell dysfunction, leading to better glycemic control. nih.gov

Given the diverse biological activities of 2-thioxoimidazolidin-4-one derivatives, including their anticancer properties, there is a strong rationale for exploring their use in combination with existing chemotherapeutic agents. nih.govnih.gov For instance, a compound that induces apoptosis, like some 2-thioxoimidazolidin-4-one derivatives, could be combined with a drug that targets a different aspect of cancer cell proliferation or survival. nih.gov Such a strategy could lead to more effective cancer treatments and help overcome drug resistance.

Future research should focus on identifying rational drug combinations and conducting preclinical studies to evaluate their efficacy and safety. This will be a crucial step in realizing the full therapeutic potential of the this compound scaffold.

Development of this compound as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" is of significant importance in medicinal chemistry. ufrj.brnih.govnih.govresearchgate.netresearchgate.net A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the design of new drugs for various diseases. ufrj.brnih.govnih.govresearchgate.netresearchgate.net The 2-thioxoimidazolidin-4-one core, including its 3-methyl derivative, exhibits many of the characteristics of a privileged scaffold. ekb.egnih.gov

This heterocyclic ring system is a key structural component in a variety of biologically active compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. ekb.egnih.govorientjchem.org Its versatility allows for the synthesis of large libraries of compounds with diverse biological profiles. ekb.egnih.gov The ability to easily modify the scaffold at multiple positions enables the fine-tuning of its properties to achieve desired efficacy and selectivity for a specific target. ekb.egnih.gov

The development of oxazolidinones, a closely related class of five-membered heterocyclic compounds, as versatile scaffolds in medicinal chemistry provides a strong precedent. nih.govnih.govresearchgate.net The success of the oxazolidinone-based antibiotic linezolid (B1675486) highlights the potential of such scaffolds in producing clinically useful drugs. nih.govnih.govresearchgate.net Similarly, the 2-thioxoimidazolidin-4-one framework is being increasingly recognized for its potential in drug discovery. ekb.egnih.gov

The continued exploration of the chemical space around the this compound core is likely to yield novel therapeutic agents for a variety of diseases, solidifying its status as a privileged scaffold in medicinal chemistry. ekb.egnih.govufrj.br

Q & A

Q. What are the established synthetic routes for 3-methyl-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer :

- Route 1 : Reacting S-amino acids with phenylisothiocyanate in a triethylamine (Et₃N)/DMF-H₂O system under mild conditions (room temperature, 6–8 hours) yields 3-methyl derivatives with >75% efficiency. This method avoids harsh reagents and is scalable for gram-scale synthesis .

- Route 2 : Michael addition of 3-ethylhydrazinoacetate to N-substituted maleimides, followed by reaction with isothiocyanates, produces substituted derivatives (e.g., 7a-h in Scheme 1). Optimal conditions include anhydrous solvents and controlled stoichiometry to prevent side reactions .

- Route 3 : N-Methylthiourea derivatives can be cyclized under acidic or basic conditions, with purity enhanced via recrystallization from ethanol or acetone .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at position 3) and thiocarbonyl resonance (δ ~200 ppm for ¹³C) .

- X-ray Crystallography : Resolves spatial arrangements, as demonstrated for adamantane-containing byproducts (bond angles: C=S ~120°) .

- IR Spectroscopy : Thiocarbonyl (C=S) stretches appear at 1150–1250 cm⁻¹, distinguishing thiohydantoins from oxo analogs .

Advanced Research Questions

Q. How can researchers mitigate unexpected byproducts during reactions involving adamantane derivatives?

- Methodological Answer :

- Mechanistic Insight : Reactions with 1,3-dehydroadamantane (DHA) may form bridged imidazolylidene byproducts (e.g., compound 5 in Scheme 3) due to dual C–H/N–H activation. Use stoichiometric control (limiting DHA to 1:1.5 molar ratios) and monitor intermediates via TLC .

- Purification : Crystallize crude products from ethanol or acetone to isolate the target compound, as demonstrated for adamantane adducts (35 mg yield after filtration) .

Q. What strategies optimize the synthesis of bioactive thiohydantoin derivatives (e.g., anti-inflammatory agents)?

- Methodological Answer :

- Functionalization : Introduce substituents at position 5 via nucleophilic addition to the thiocarbonyl group. For example, 5-((1H-indol-3-yl)methyl) derivatives (Necrostatin-1 analogs) are synthesized using indole-3-carboxaldehyde under acidic conditions .

- Catalysis : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in cyclocondensation reactions, while DMSO improves solubility of hydrophobic intermediates .

Q. How do solvent and catalyst choices impact the reaction kinetics of this compound derivatization?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DCM) accelerate nucleophilic substitutions, while ethanol slows reactions but improves crystallinity .

- Catalysts : Triethylamine (Et₃N) deprotonates intermediates in thiourea cyclization, while Pd/C facilitates hydrogenation of nitro groups in precursor molecules .

Q. What computational or experimental approaches resolve contradictions in reaction mechanisms (e.g., competing pathways)?

- Methodological Answer :

- DFT Calculations : Model transition states to identify energetically favorable pathways (e.g., thiocarbonyl vs. oxo attack in DHA reactions) .

- Isotopic Labeling : Use ¹³C-labeled thioureas to trace carbon migration in cyclization steps, clarifying regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.